10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride
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Overview
Description
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride is a complex organic compound that belongs to the phenothiazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine typically involves multiple steps, starting from the appropriate phenothiazine derivativeThis process often uses deuterated reagents and solvents under controlled conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The production process would also include purification steps to isolate the desired product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Investigated for its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an antipsychotic agent.
Mechanism of Action
The mechanism of action of 10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various cellular processes. The presence of the trideuteriomethyl and trifluoromethyl groups may enhance its binding affinity and selectivity for certain targets, contributing to its unique pharmacological profile .
Properties
IUPAC Name |
10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-GXXYEPOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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